Isofezolac
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Overview
Description
Isofezolac is a non-steroidal anti-inflammatory drug (NSAID) known for its ability to inhibit prostaglandin synthetase. It is chemically identified as 1,3,4-triphenyl-1H-pyrazole-5-acetic acid with the molecular formula C23H18N2O2 and a molecular weight of 354.40 g/mol . This compound is used for its anti-inflammatory, analgesic, and antipyretic properties .
Preparation Methods
Isofezolac can be synthesized through various synthetic routes. One common method involves the reaction of 1,3,4-triphenyl-1H-pyrazole with acetic anhydride under acidic conditions to yield the desired product . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Isofezolac undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the pyrazole ring structure.
Substitution: this compound can undergo substitution reactions, particularly at the phenyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Isofezolac has a wide range of scientific research applications:
Mechanism of Action
Isofezolac exerts its effects by inhibiting prostaglandin synthetase, an enzyme involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting this enzyme, this compound reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever . The molecular targets and pathways involved include the cyclooxygenase (COX) pathway, which is crucial for prostaglandin synthesis .
Comparison with Similar Compounds
Isofezolac is similar to other NSAIDs such as ibuprofen, naproxen, and diclofenac. it is unique in its specific chemical structure, which includes a pyrazole ring substituted with three phenyl groups. This structure contributes to its distinct pharmacological properties . Similar compounds include:
Ibuprofen: Another NSAID with anti-inflammatory and analgesic properties.
Naproxen: Known for its long-lasting effects in reducing inflammation and pain.
Diclofenac: Widely used for its potent anti-inflammatory effects.
This compound’s unique structure and mechanism of action make it a valuable compound in both research and therapeutic applications.
Properties
CAS No. |
50270-33-2 |
---|---|
Molecular Formula |
C23H18N2O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(2,4,5-triphenylpyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C23H18N2O2/c26-21(27)16-20-22(17-10-4-1-5-11-17)23(18-12-6-2-7-13-18)24-25(20)19-14-8-3-9-15-19/h1-15H,16H2,(H,26,27) |
InChI Key |
LZRDDINFIHUVCX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O |
melting_point |
200.0 °C |
50270-33-2 | |
Synonyms |
isofezolac LM 22102 LM-22102 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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